molecular formula C7H13NO B14543450 N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine CAS No. 61898-93-9

N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine

Cat. No.: B14543450
CAS No.: 61898-93-9
M. Wt: 127.18 g/mol
InChI Key: ONXAYLISLZIVCJ-UHFFFAOYSA-N
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Description

N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine is an organic compound with the molecular formula C7H13NO. It contains a hydroxylamine functional group attached to a 3,3-dimethylpent-4-en-1-ylidene moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

CAS No.

61898-93-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

N-(3,3-dimethylpent-4-enylidene)hydroxylamine

InChI

InChI=1S/C7H13NO/c1-4-7(2,3)5-6-8-9/h4,6,9H,1,5H2,2-3H3

InChI Key

ONXAYLISLZIVCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=NO)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine typically involves the reaction of 3,3-dimethylpent-4-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the stability of the intermediate and the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is continuously monitored, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-Dimethylpent-4-yn-1-ylidene)hydroxylamine: Similar structure but with a triple bond instead of a double bond.

    N-(3,3-Dimethylpent-4-en-1-amine): Lacks the hydroxylamine group.

    3,3-Dimethylpent-4-en-1-ol: Contains a hydroxyl group instead of a hydroxylamine group.

Uniqueness

N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine is unique due to the presence of both a hydroxylamine group and a double bond in its structure. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

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